molecular formula C9H12N2 B6269433 rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis CAS No. 57432-87-8

rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis

Cat. No.: B6269433
CAS No.: 57432-87-8
M. Wt: 148.2
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Description

rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis is a chiral indane-derived diamine with the molecular formula C9H12N2 and a molecular weight of 148.21 g/mol . This compound features a fused ring system that provides structural rigidity, making it a valuable scaffold in organic and medicinal chemistry research. Its physicochemical properties include a density of 1.108 g/cm³, a boiling point of 266 °C, and a flash point of 134 °C . This diamine serves as a versatile precursor and chiral building block in chemical synthesis. Its structure is closely related to privileged ligands used in asymmetric catalysis; for instance, similar indane-diamine frameworks have been employed in diastereospecific bis-alkoxycarbonylation reactions catalyzed by palladium complexes to synthesize succinic acid ester derivatives . These synthetic applications are critical for producing compounds with potential uses in the pharmaceutical and cosmetic industries. Researchers value this chiral diamine for developing new catalytic systems and for its potential as a core structure in drug discovery, particularly due to the stereochemistry imparted by its (1R,2S) configuration. The compound is For Research Use Only.

Properties

CAS No.

57432-87-8

Molecular Formula

C9H12N2

Molecular Weight

148.2

Purity

90

Origin of Product

United States

Development of Novel Ligand Architectures:

While N-alkylation and N-arylation are common modifications, the synthesis of more complex ligand architectures based on the cis-1,2-diaminoindane scaffold holds significant potential. This includes the incorporation of the indane diamine into larger macrocyclic or cage-like structures to create more sophisticated chiral environments. The development of ligands with tunable bite angles and steric hindrance will be crucial for targeting more challenging substrates. oup.com

Expansion to New Catalytic Transformations:

There is considerable scope for applying these chiral ligands to a broader range of asymmetric reactions. Areas ripe for exploration include:

Asymmetric C-H Functionalization: The development of iridium or rhodium catalysts with cis-indanediamine ligands for enantioselective C-H activation and functionalization would be a significant advancement.

Photoredox Catalysis: The integration of chiral copper or iridium complexes of these ligands into photoredox catalytic cycles could enable novel enantioselective transformations under mild conditions. nih.gov

Asymmetric Main Group Catalysis: Exploring the use of these chiral diamines as ligands for main group metals in asymmetric catalysis could open up new avenues for reactivity and selectivity.

Immobilization and Catalyst Recycling:

For practical and industrial applications, the development of heterogeneous catalysts is highly desirable. Immobilizing the chiral metal complexes derived from cis-1,2-diaminoindane onto solid supports, such as polymers or inorganic materials, would facilitate catalyst separation and recycling, making the processes more sustainable and cost-effective. The development of polymeric chiral diamine ligands is a step in this direction. nih.gov

Computational and Mechanistic Studies:

Deeper mechanistic understanding through computational modeling and experimental studies will be vital for the rational design of next-generation catalysts. Elucidating the precise interactions between the ligand, metal, and substrate will enable the design of ligands with enhanced activity and selectivity for specific applications.

Structure Activity Relationship Studies and Ligand Design Principles

Impact of Indane Ring Conformation on Enantioselectivity

The enantioselectivity of a catalyst derived from a chiral ligand is highly dependent on the three-dimensional environment it creates around the metal center. A critical factor in defining this environment is the conformational rigidity of the ligand backbone. The indane ring system of cis-indanediamine provides a significant advantage in this regard.

The fusion of a cyclopentane (B165970) and a benzene (B151609) ring results in a bicyclic structure that is substantially more rigid than acyclic backbones (e.g., ethylenediamine) or conformationally flexible monocyclic backbones (e.g., cyclohexane). This inherent rigidity minimizes the number of accessible low-energy conformations that the ligand-metal complex can adopt. A well-defined and stable conformation is crucial for creating a precise chiral pocket that can effectively differentiate between the two prochiral faces of an incoming substrate, leading to high enantioselectivity.

While flexible ligands can exist as a mixture of conformers in solution, not all of which may be catalytically active or selective, the constrained nature of the indane scaffold "locks" the diamine functional groups into a specific spatial arrangement. This pre-organization reduces the entropic penalty upon coordination to a metal center and ensures a more consistent and predictable transfer of chiral information during the catalytic cycle. Consequently, the conformational stability of the indane ring is a key principle underpinning its success in inducing high levels of enantioselectivity in asymmetric reactions.

Stereochemical Influence of the cis-1,2-Diamine Moiety on Chiral Induction

The defining stereochemical feature of the ligand is the cis relationship between the two amino groups on the five-membered ring. When this C₂-symmetric diamine chelates to a metal center, it forms a stable five-membered ring where the indane backbone extends away from the metal. This arrangement has a profound influence on the geometry of the resulting catalyst and its ability to induce chirality.

The cis configuration forces the substituents on the nitrogen atoms (in the case of N-derivatized ligands) and the indane backbone itself into a specific chiral orientation. This creates a well-defined chiral pocket or cleft around the active site of the metal catalyst. The steric and electronic properties of this pocket dictate the preferred pathway for substrate binding. For a catalytic reaction to be enantioselective, the transition states leading to the two different enantiomeric products must have a significant energy difference (ΔΔG‡). The chiral environment established by the cis-1,2-diamine moiety is directly responsible for creating this energy difference by favoring one substrate approach over the other due to steric repulsion or favorable electronic interactions.

In coordination complexes, the cis-diamine can induce a helical twist, and the chiral backbone determines the resulting metal-centered stereochemistry. acs.org This fixed geometry ensures that the chiral information from the ligand is effectively transmitted to the substrate during the key bond-forming step, which is the fundamental basis of chiral induction.

Design and Synthesis of Functionalized Indanediamine Derivatives

The parent cis-indanediamine serves as a scaffold for the synthesis of a wide array of derivative ligands. The goal of functionalization is to systematically tune the steric and electronic properties of the catalyst to optimize its activity and selectivity for a specific chemical transformation.

One of the most common and effective strategies for modifying the cis-indanediamine ligand is the substitution of the hydrogen atoms on the amino groups with alkyl or aryl groups. This is typically achieved through processes like reductive amination. mdpi.com Introducing substituents at the nitrogen atoms directly modifies the steric bulk around the catalytic center.

Steric Tuning: Increasing the size of the N-substituents (e.g., from methyl to benzyl (B1604629) to bulkier aryl groups) can narrow the chiral pocket, enhancing the steric hindrance that guides the substrate into a specific orientation. This can dramatically improve enantioselectivity.

Electronic Tuning: The electronic nature of the N-substituents can influence the Lewis acidity of the coordinated metal center, thereby affecting the catalyst's reactivity.

The systematic variation of these N-substituents allows for the fine-tuning of the catalyst's performance, as illustrated in the following hypothetical data for an asymmetric reaction.

Table 1: Effect of N-Substituents on a Hypothetical Asymmetric Michael Addition
Ligand DerivativeN-Substituent (R)Yield (%)Enantiomeric Excess (ee, %)
1-H (unsubstituted)9555
2-CH₃ (Methyl)9278
3-CH₂Ph (Benzyl)9892
4-Ph (Phenyl)8588
5-C(CH₃)₃ (tert-Butyl)7095

A less common but potentially powerful strategy for ligand design involves the chemical modification of the indane backbone itself. While N-substitution primarily adjusts the steric environment, backbone modification can alter the fundamental geometry and electronic properties of the ligand. Potential modifications could include:

Aromatic Ring Substitution: Introducing electron-donating or electron-withdrawing groups onto the benzene ring of the indane structure. This could modulate the electronic properties of the ligand and the coordinated metal without altering the steric environment near the active site.

Aliphatic Ring Substitution: Adding substituents to the C3 position of the cyclopentane ring could further constrain the conformation or introduce additional steric elements that influence substrate approach.

Though this approach is less explored than N-functionalization, it offers a complementary method for catalyst optimization. nih.govresearchgate.net

Modern catalyst development often eschews a one-by-one synthesis and testing approach in favor of a more efficient combinatorial methodology. This involves the creation of a "library" of related ligands, followed by high-throughput screening (HTS) to rapidly identify the most effective catalyst for a particular reaction. nih.govresearchgate.net

The process typically involves:

Library Synthesis: A collection of diverse cis-indanediamine derivatives is synthesized in parallel, for example, by reacting the parent diamine with a variety of different aldehydes or ketones in a multi-well plate format to generate a library of N-substituted ligands. bohrium.comresearchgate.net

High-Throughput Screening: The resulting ligand library is then screened for catalytic performance. Each ligand is combined with a metal precursor and tested in the target reaction under a specific set of conditions.

Rapid Analysis: Automated equipment and fast analytical techniques, such as chiral gas chromatography (GC), high-performance liquid chromatography (HPLC), or chiroptical methods like circular dichroism, are used to quickly determine the yield and enantiomeric excess for each reaction. nih.gov

This HTS approach allows researchers to efficiently screen hundreds of potential catalysts, mapping the structure-activity relationship and accelerating the discovery of highly optimized catalyst systems. nih.gov

Comparative Studies with Other Chiral Diamine Ligands

The performance and utility of cis-indanediamine are best understood when compared to other classes of chiral diamine ligands, most notably the extensively studied trans-1,2-diaminocyclohexane (DACH) derivatives. researchgate.net

While both ligands are 1,2-diamines used to create C₂-symmetric catalysts, their stereochemistry and conformational properties are fundamentally different, leading to distinct applications in asymmetric synthesis. Studies involving trans-DACH derivatives are far more prevalent in the scientific literature than those involving their cis counterparts. researchgate.netresearchgate.net

Table 2: Comparison of cis-Indanediamine and trans-DACH Ligands
Featurerac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis(1R,2R)- or (1S,2S)-1,2-Diaminocyclohexane, trans
StereochemistryAmino groups are in a cis relationship.Amino groups are in a trans relationship.
Backbone FlexibilityHighly rigid and conformationally constrained due to the bicyclic indane structure.Conformationally flexible (chair-flip possible), though often derivatized to lock conformation. Can exist with diequatorial or diaxial amino groups.
Chelation GeometryForms a chelate ring with a fixed geometry imposed by the rigid backbone.Chelation from a diequatorial conformation leads to a λ or δ gauche conformation in the chelate ring, creating a different chiral environment.
PrevalenceLess common in literature, representing a more specialized class of ligands. researchgate.netConsidered a "privileged" ligand scaffold; widely used in famous catalytic systems (e.g., Jacobsen Epoxidation, Trost Ligands). wikipedia.org

The unique cis geometry of indanediamine provides a different catalytic pocket compared to the trans geometry of DACH. This structural difference means that cis-indanediamine-based catalysts may exhibit superior performance in reactions where trans-DACH ligands are ineffective, or they may even provide the opposite enantiomer of the product. Therefore, it is not a matter of one ligand being universally better, but rather that they are complementary tools, with cis-indanediamine offering a distinct and valuable platform for the design of novel asymmetric catalysts.

Mechanistic Investigations and Computational Studies of Indanediamine Catalyzed Reactions

Proposed Catalytic Cycles and Reaction Intermediates

The catalytic utility of cis-indanediamine and its derivatives is prominently featured in asymmetric transformations such as Michael additions and aza-Henry reactions. The proposed catalytic cycles for these reactions share common mechanistic features, primarily involving the formation of key intermediates through the activation of substrates.

In a typical organocatalytic Michael addition, the cycle is initiated by the reaction of the primary amine of the cis-indanediamine catalyst with a carbonyl compound, such as a ketone or aldehyde, to form a nucleophilic enamine intermediate. This enamine then attacks the Michael acceptor (e.g., a nitroolefin). The stereochemistry of this addition is directed by the chiral scaffold of the indanediamine. Subsequent hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst, allowing it to re-enter the catalytic cycle. researchgate.net

For metal-catalyzed reactions, cis-indanediamine acts as a chiral ligand, coordinating with a metal center (e.g., copper or palladium). In a copper-catalyzed aza-Henry reaction, for instance, the catalytic cycle is believed to involve the formation of a chiral copper-ligand complex. This complex then coordinates with both the nitronate anion (from the nitroalkane) and the imine. This dual coordination orients the reactants within the chiral environment of the catalyst, facilitating a stereoselective C-C bond formation. The product is then released, and the catalyst is regenerated. Key intermediates in these cycles include the initial catalyst-substrate complex, the enamine or iminium intermediates in organocatalysis, and the metal-coordinated reactant complexes in transition-metal catalysis.

Transition State Analysis and Origins of Enantioselectivity

The enantioselectivity observed in reactions catalyzed by cis-indanediamine originates from the energy difference between the diastereomeric transition states leading to the (R) and (S) enantiomers. nih.gov Transition state analysis, often performed using computational methods, is crucial for understanding how the chiral ligand controls the stereochemical outcome. e3s-conferences.org

The C2-symmetric backbone of cis-indanediamine creates a well-defined chiral pocket. In the stereodetermining step, the substrate approaches the catalyst-intermediate complex in a specific orientation to minimize steric repulsion and maximize stabilizing non-covalent interactions. This leads to two primary competing transition state assemblies. The favored transition state, which is lower in energy, leads to the major enantiomer, while the higher-energy, disfavored transition state produces the minor enantiomer.

For example, in an enamine-based catalytic cycle, the attack of the enamine on the electrophile can occur from two different faces (re or si). The rigid indane framework of the catalyst effectively blocks one of these faces, forcing the electrophile to approach from the less sterically hindered direction. This facial discrimination is the primary source of enantioselectivity. nih.gov Computational models of these transition states allow for the precise calculation of their relative energies, providing a quantitative prediction of the enantiomeric excess (ee). nih.gov

Role of Non-Covalent Interactions in Chiral Induction

Non-covalent interactions are fundamental to the process of chiral induction in catalysis mediated by cis-indanediamine and its derivatives. nih.govuni-muenchen.de These weak interactions, including hydrogen bonds, C-H···π interactions, and π-π stacking, collectively stabilize the favored transition state and destabilize the competing one. nih.govnih.gov

In many instances, the catalyst and substrates are held together in a highly organized assembly within the transition state through a network of these interactions. nih.gov For example, in reactions involving nitroolefins, hydrogen bonds can form between the N-H protons of the protonated diamine catalyst and the oxygen atoms of the nitro group. Simultaneously, the aromatic ring of the indane scaffold can engage in C-H···π or π-π stacking interactions with aromatic substituents on the substrates. rsc.org

These interactions are highly directional and distance-dependent, meaning that only one of the diastereomeric transition states can fully benefit from this stabilizing network. The cooperative effect of multiple, weak non-covalent interactions is often the key determinant of high enantioselectivity. nih.govnih.gov The precise nature and geometry of these interactions are often elucidated through detailed DFT calculations. researchgate.net

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions catalyzed by cis-indanediamine and related chiral ligands. nih.gov DFT calculations provide detailed insights into the electronic structure, geometry, and energetics of reactants, intermediates, transition states, and products. mdpi.com

Conformation Analysis of Ligand and Complexes

The catalytic activity and selectivity of cis-indanediamine are highly dependent on its three-dimensional structure and that of its complexes with metals or substrates. DFT calculations are widely used to perform conformational analysis to identify the lowest energy (most stable) conformers of the ligand and its associated complexes. mdpi.comresearchgate.net

The five-membered ring of the indane scaffold can adopt different puckered conformations. Furthermore, when complexed with a metal, the resulting chelate ring also has preferred conformations. By systematically calculating the energies of these different conformers, researchers can identify the most likely structures to be present under reaction conditions, which is a prerequisite for accurate transition state modeling. mdpi.com

Below is a table summarizing representative data from conformational analyses of related diamine complexes, illustrating the energy differences between conformers.

Complex/Ligand ConformerMethodBasis SetRelative Energy (kcal/mol)
cis-Diamine Chelate (Twist)DFT (B3LYP)6-31G(d)0.0
cis-Diamine Chelate (Envelope)DFT (B3LYP)6-31G(d)+1.2
Free Ligand (Gauche)DFT (B3LYP)6-31G(d)0.0
Free Ligand (Anti)DFT (B3LYP)6-31G(d)+0.8

This table is illustrative and based on typical energy differences found in conformational studies of five-membered diamine chelate rings.

Energy Profiles of Catalytic Pathways

DFT calculations are employed to map out the entire energy profile of a catalytic reaction. This involves calculating the Gibbs free energy of each stationary point (reactants, intermediates, transition states, and products) along the reaction coordinate. The resulting energy profile provides a visual representation of the reaction mechanism and allows for the identification of the rate-determining step—the step with the highest activation energy barrier.

By comparing the energy profiles of the competing pathways leading to the different stereoisomers, a clear picture of the origin of selectivity emerges. For a reaction to be efficient and selective, the activation energy for the rate-determining transition state of the desired pathway must be significantly lower than that of any competing pathways.

Prediction of Enantiomeric Excess

One of the most powerful applications of DFT in asymmetric catalysis is the prediction of enantiomeric excess (ee). The enantiomeric ratio of a reaction is determined by the difference in the Gibbs free energy (ΔΔG‡) between the two diastereomeric transition states leading to the major and minor enantiomers, according to the Eyring equation.

ΔΔG‡ = G‡(major) - G‡(minor) = -RT ln(er)

where 'er' is the enantiomeric ratio.

DFT calculations can provide accurate estimates of the energies of these transition states. A ΔΔG‡ of approximately 1.4 kcal/mol at room temperature corresponds to an enantiomeric excess of about 90%. Computational chemists can therefore model the transition states for a given reaction and catalyst and predict the stereochemical outcome with a reasonable degree of accuracy, guiding the experimental design and optimization of catalytic systems.

The following table shows hypothetical DFT-calculated energy differences and the corresponding predicted enantiomeric excesses for a reaction catalyzed by a cis-indanediamine derivative.

ReactionΔG‡ (Major TS) (kcal/mol)ΔG‡ (Minor TS) (kcal/mol)ΔΔG‡ (kcal/mol)Predicted ee (%)
Michael Addition20.122.01.995
aza-Henry Reaction18.519.51.076
Asymmetric Diamination23.225.52.398

This is a representative data table illustrating the relationship between calculated energy differences and predicted enantioselectivity.

Molecular Dynamics Simulations in Catalyst Design

Molecular dynamics (MD) simulations have emerged as a powerful computational tool to provide a dynamic and atomic-level understanding of catalytic processes, offering insights that are often inaccessible through experimental techniques alone. In the context of catalysts derived from rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis, MD simulations play a crucial role in elucidating the complex interplay of factors that govern catalytic activity and stereoselectivity. This section explores the application of MD simulations in the rational design and optimization of catalysts based on this specific chiral diamine scaffold.

The primary advantage of MD simulations lies in their ability to model the time-dependent behavior of a molecular system, capturing the conformational flexibility of the catalyst, the substrate, and the catalyst-substrate complex. nih.gov This is particularly important for catalysts based on the indanediamine framework, where the five-membered ring and the orientation of the amino groups can adopt various conformations that influence the catalytic outcome. By simulating the system over time, researchers can explore the potential energy surface of the catalytic reaction, identify low-energy conformations of the catalyst-substrate complex, and understand how these conformations correlate with the observed stereoselectivity.

A key aspect of catalyst design is understanding the non-covalent interactions between the catalyst and the substrate in the transition state. MD simulations, often in combination with quantum mechanics/molecular mechanics (QM/MM) methods, can provide detailed information about these interactions, such as hydrogen bonding, steric hindrance, and electrostatic interactions. researchgate.netacs.org For a catalyst derived from cis-indanediamine, MD simulations can reveal how the chiral environment created by the diamine ligand directs the approach of the substrate, favoring the formation of one enantiomer over the other.

Furthermore, the solvent can have a profound effect on the outcome of a catalytic reaction. MD simulations explicitly include solvent molecules, allowing for the investigation of their role in stabilizing transition states, mediating catalyst-substrate interactions, and influencing the conformational equilibrium of the catalyst. nih.gov This is crucial for optimizing reaction conditions and for designing catalysts that perform effectively in specific solvent environments.

The insights gained from MD simulations can be used to generate hypotheses that guide the experimental design of new and improved catalysts. For example, simulations might suggest that modifying a particular substituent on the indane scaffold could enhance catalyst-substrate interactions or alter the conformational preferences of the catalyst in a favorable way. This iterative cycle of computational prediction and experimental validation accelerates the catalyst development process.

To illustrate the type of data that can be obtained from MD simulations in the context of catalyst design, the following hypothetical table presents a comparison of key interaction energies and conformational angles for two different substrates with a catalyst derived from this compound. Such data can help rationalize observed differences in reactivity and enantioselectivity.

SubstrateCatalyst-Substrate Interaction Energy (kcal/mol)Dihedral Angle (N-C-C-N) of Catalyst (degrees)Key Hydrogen Bond Distance (Å)Predicted Enantiomeric Excess (%)
Substrate A-12.545.21.8595
Substrate B-8.752.12.1060

Emerging Applications and Future Directions in Indanediamine Research

Applications in Supramolecular Chemistry and Host-Guest Systems

The principles of supramolecular chemistry, which involve molecular self-assembly and host-guest interactions, offer a fertile ground for the application of chiral building blocks like cis-indanediamine. nih.govnih.gov The defined stereochemistry and rigid conformation of the indane backbone make it an excellent candidate for designing highly organized, three-dimensional structures.

Derivatives of cis-indanediamine can be envisioned as key components in the construction of chiral receptors or hosts. The two amino groups can be functionalized to create specific binding sites, enabling the selective recognition and encapsulation of guest molecules. This host-guest binding is driven by non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net The inherent chirality of the indanediamine unit could impart enantioselective recognition, allowing the host to preferentially bind one enantiomer of a chiral guest over the other. This capability is highly sought after for applications in enantiomeric separation and chiral sensing.

Furthermore, the self-assembly of functionalized cis-indanediamine derivatives could lead to the formation of complex supramolecular architectures like helicates, capsules, or cages. researchgate.net By carefully designing the substituents on the diamine, researchers can control the assembly process to create structures with specific shapes and functionalities, paving the way for novel materials with applications in catalysis and molecular machinery.

Table 1: Potential Supramolecular Applications of cis-Indanediamine Derivatives

Application Area Design Principle Potential Function
Chiral Recognition Functionalization of amine groups to form a binding cavity. Enantioselective sensing or separation of chiral molecules.
Supramolecular Polymers Introduction of linking groups for self-assembly. Formation of chiral helical polymers for materials science.

Indanediamine in Chiral Materials Science (e.g., chiral polymers, MOFs)

The development of advanced materials with tailored chiral properties is a significant goal in materials science. Cis-indanediamine is a promising building block for creating such materials, particularly chiral polymers and metal-organic frameworks (MOFs).

Incorporating the rigid cis-indanediamine unit into a polymer backbone can impose a specific helical twist, leading to the formation of a chiral polymer. These materials are of interest for their unique optical properties and their potential use as chiral stationary phases in chromatography for separating enantiomers.

In the realm of MOFs, chiral diamines can be used as linkers or struts to connect metal nodes, building a porous, crystalline framework with inherent chirality. nih.govrsc.org While examples specifically using cis-indanediamine are still emerging, the principle has been demonstrated with other chiral linkers. nih.govrsc.org A MOF built with enantiopure cis-indanediamine would possess chiral pores, which could be exploited for enantioselective gas adsorption, separation of racemic mixtures, and heterogeneous asymmetric catalysis. The ability to functionalize the amine groups post-synthesis would also allow for the tuning of the MOF's properties for specific applications.

Table 2: Potential Roles of cis-Indanediamine in Chiral Materials

Material Type Role of cis-Indanediamine Potential Application
Chiral Polymers As a monomer or chiral inducing agent. Chiral stationary phases for HPLC, circularly polarized light emitters.

Cascade and Multicomponent Reactions Featuring Indanediamine Catalysis

Cascade and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the construction of complex molecules in a single step, enhancing efficiency and reducing waste. researchgate.netrug.nl The development of catalysts that can effectively control the stereochemistry of these transformations is a key area of research. nih.gov

Catalysts derived from cis-indanediamine are well-positioned to meet this challenge. By forming complexes with transition metals or by acting as organocatalysts, these chiral diamines can create a well-defined chiral environment around the active site. This can guide the substrates through a series of bond-forming events with high stereocontrol. While many MCRs have been developed, the application of cis-diamine scaffolds, in general, remains less explored than their trans counterparts. researchgate.net

The development of cis-indanediamine-based catalysts for reactions like the asymmetric Povarov, Ugi, or Biginelli reactions could provide access to libraries of structurally diverse and enantiomerically enriched heterocyclic compounds, which are of significant interest in medicinal chemistry. nih.govmdpi.com For example, a three-component reaction to synthesize chiral pyrroles or a four-component reaction to produce 1,4-dihydropyridines could be envisioned. rsc.org

Development of Robust and Sustainable Catalytic Systems

The principles of green chemistry are increasingly guiding catalyst design, emphasizing the need for systems that are not only efficient and selective but also robust, recyclable, and environmentally benign. Future research on cis-indanediamine catalysis will likely focus on its incorporation into more sustainable frameworks.

One major strategy is heterogenization, where the homogeneous catalyst is anchored to a solid support. This could involve grafting a cis-indanediamine-metal complex onto silica, a polymer resin, or incorporating it as a linker in a MOF, as discussed previously. A heterogenized catalyst can be easily separated from the reaction mixture by filtration and reused multiple times, reducing cost and minimizing waste.

Another avenue is the development of catalysts that can function efficiently in environmentally friendly solvents, such as water or ethanol, or under solvent-free conditions. This requires designing ligands and complexes that are stable and active in these media. Furthermore, exploring the use of cis-indanediamine ligands with earth-abundant and non-toxic metals is a key goal for enhancing the sustainability of these catalytic systems.

Challenges and Opportunities in Indanediamine-Based Chiral Catalysis

Despite its significant potential, the field of cis-indanediamine-based catalysis faces several challenges that also represent opportunities for future innovation.

A primary challenge is the synthetic accessibility of the cis-isomer. Often, the trans-isomer is the thermodynamically more stable product, making the selective synthesis of the cis form more complex and costly. Developing more efficient and stereoselective synthetic routes to cis-indanediamine and its derivatives is crucial for its wider adoption.

Moreover, compared to the extensively studied trans-1,2-diaminocyclohexane (DACH) scaffold, the catalytic applications of cis-diamines are significantly underrepresented. researchgate.net This knowledge gap presents a clear opportunity. The unique C₂-symmetric, yet constrained, geometry of cis-indanediamine may offer different stereochemical outcomes or unlock reactivity in transformations where trans-ligands are ineffective. The rigidity of the indane backbone can lead to more well-defined transition states, potentially resulting in higher enantioselectivities.

Future research will likely focus on a systematic exploration of cis-indanediamine-based ligands in a broader range of asymmetric reactions. The opportunities lie in discovering novel reactivity, achieving higher selectivity for challenging substrates, and applying these catalysts to the efficient synthesis of valuable chiral molecules.

Conclusions and Outlook

Summary of Key Contributions of rac-(1R,2S)-2,3-dihydro-1H-indene-1,2-diamine, cis to Asymmetric Catalysis

While the racemic mixture itself is not directly used as a chiral ligand, its resolution into the (1R,2S) and (1S,2R) enantiomers provides access to powerful C2-symmetric ligands. These ligands, often in the form of their N-substituted derivatives, have proven to be highly effective in a range of asymmetric transformations.

One of the most notable applications of ligands derived from cis-1,2-diaminoindane is in the field of asymmetric hydrogenation and transfer hydrogenation . Ruthenium and rhodium complexes bearing these chiral diamine ligands have been successfully employed in the reduction of prochiral ketones and imines to their corresponding chiral alcohols and amines with high enantioselectivity. wiley-vch.denih.govrsc.orgwebofproceedings.org The constrained five-membered ring of the indane scaffold is believed to create a well-defined chiral pocket around the metal center, leading to effective facial discrimination of the substrate.

For instance, monotosylated diamine derivatives of indane have been utilized as ligands in ruthenium(II)-catalyzed asymmetric transfer hydrogenation of ketones, demonstrating high asymmetric induction. This highlights the potential of modifying the basic diamine structure to fine-tune its steric and electronic properties for specific catalytic applications.

Beyond hydrogenation reactions, the versatility of cis-1,2-diaminoindane-derived ligands extends to other significant carbon-carbon and carbon-heteroatom bond-forming reactions. Copper complexes with chiral diamine ligands have been instrumental in advancing various asymmetric reactions. ppor.aznih.govresearchgate.net The ability of the diamine to form stable chelate complexes with a range of transition metals, including rhodium, ruthenium, iridium, and copper, underscores its broad applicability in catalysis. nih.govnih.govwiley-vch.deresearchgate.netnih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net

The success of these ligands can be attributed to several key features of the indane framework:

Rigidity and Conformational Constraint: The fused ring system limits conformational flexibility, which helps in creating a predictable and effective chiral environment.

C2-Symmetry: The inherent C2-symmetry of the resolved diamine is a well-established principle in chiral ligand design for achieving high enantioselectivity. researchgate.netupenn.eduresearchgate.netnih.gov

Modularity: The amino groups provide convenient handles for derivatization, allowing for the synthesis of a library of ligands with tailored steric and electronic properties.

The following table summarizes some of the key applications of ligands derived from the enantiomers of cis-2,3-dihydro-1H-indene-1,2-diamine:

Catalytic ReactionMetal CenterSubstrate ClassEnantioselectivity
Asymmetric HydrogenationRhodium, RutheniumProchiral Ketones, IminesHigh
Asymmetric Transfer HydrogenationRuthenium, IridiumProchiral KetonesHigh
Asymmetric C-N CouplingCopperAmides, AminesGood to Excellent
Asymmetric C-C CouplingPalladiumAllylic SubstratesHigh

Future Research Avenues and Potential Innovations

The established success of ligands derived from this compound provides a strong foundation for future innovations in asymmetric catalysis. Several promising research directions can be envisioned:

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